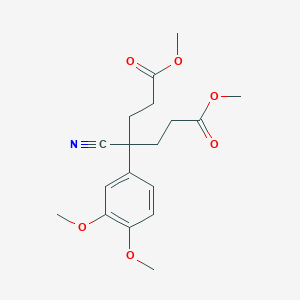








|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]#[N:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[C:14]([O:18][CH3:19])(=[O:17])[CH:15]=[CH2:16]>C(O)(C)(C)C>[CH3:19][O:18][C:14](=[O:17])[CH2:15][CH2:16][C:11]([C:12]#[N:13])([C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)[CH2:16][CH2:15][C:14]([O:18][CH3:19])=[O:17]
|


|
Name
|
known compound
|
|
Quantity
|
0.141 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A mixture of 25 g
|
|
Type
|
CUSTOM
|
|
Details
|
The heat is removed
|
|
Type
|
ADDITION
|
|
Details
|
of t-butyl alcohol quickly added
|
|
Type
|
TEMPERATURE
|
|
Details
|
After about 4 hours of heating
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux the mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
WASH
|
|
Details
|
The organic layer is washed successively with 2.5 N hydrochloric acid, water and brine
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled under vacuum, first at 40 mm
|
|
Type
|
CUSTOM
|
|
Details
|
of mercury to remove excess methyl acrylate
|
|
Type
|
CUSTOM
|
|
Details
|
to give 32.22 g
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCC(CCC(=O)OC)(C1=CC(=C(C=C1)OC)OC)C#N)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |